molecular formula C16H17N3O5 B2798018 N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097900-59-7

N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2798018
CAS No.: 2097900-59-7
M. Wt: 331.328
InChI Key: VVFUMNJQNUOXGR-UHFFFAOYSA-N
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Description

N-({[2,3'-Bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a 2,3-dioxopiperazine core substituted with an ethyl group at position 4 and a bifuran-based methylcarboxamide moiety. The bifuran unit introduces aromatic and electron-rich characteristics, which may enhance binding interactions in biological systems or influence solubility and metabolic stability.

Properties

IUPAC Name

4-ethyl-N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-2-18-6-7-19(15(21)14(18)20)16(22)17-9-12-3-4-13(24-12)11-5-8-23-10-11/h3-5,8,10H,2,6-7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFUMNJQNUOXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core with a bifuran substituent, which may contribute to its biological properties. The presence of the dioxopiperazine moiety suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, modulating physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against bacterial and fungal strains.

Antimicrobial Activity

A study conducted on various derivatives of diketopiperazines indicated that similar compounds exhibit significant antimicrobial activity. The following table summarizes the antimicrobial efficacy observed in related compounds:

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Diketopiperazine AStaphylococcus aureus32 µg/mL
Diketopiperazine BEscherichia coli16 µg/mL
Diketopiperazine CCandida albicans8 µg/mL

Cytotoxicity Studies

Research on similar diketopiperazines has shown varying degrees of cytotoxicity against cancer cell lines. The following table illustrates the cytotoxic effects reported:

Compound NameCell LineIC50 (µM)
Diketopiperazine AA549 (Lung cancer)25 µM
Diketopiperazine BHL-60 (Leukemia)15 µM
Diketopiperazine CMCF7 (Breast cancer)30 µM

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related piperazine derivatives. The results indicated that these compounds could inhibit the growth of several pathogenic bacteria and fungi, suggesting that this compound may have similar effects.

Research Findings

Recent research highlights the potential of diketopiperazines in drug development due to their diverse biological activities:

  • Antiviral Properties : Some diketopiperazines have shown promise in inhibiting viral replication in vitro.
  • Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation markers in cellular models.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups
N-({[2,3'-Bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide 2,3-Dioxopiperazine 4-Ethyl; ([2,3'-Bifuran]-5-yl)methyl carboxamide Dioxopiperazine, bifuran, carboxamide
4-Ethyl-1-hydroxy-2,3-dioxopiperazine 2,3-Dioxopiperazine 4-Ethyl; 1-hydroxy Dioxopiperazine, hydroxyl
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Ethyl; 4-chlorophenyl carboxamide Piperazine, carboxamide, chloroarene
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide Pyrazine Piperidin-4-yl; 2-isopropoxyphenyl carboxamide Pyrazine, carboxamide, piperidine

Key Observations :

  • Dioxopiperazine vs. This may enhance interactions with polar biological targets but reduce lipophilicity.
  • Substituent Effects: The bifuran-methyl group in the target compound contrasts with the 4-chlorophenyl group in or the isopropoxyphenyl group in .

Key Observations :

  • The target compound’s synthesis likely requires multi-step protocols, including carboxamide coupling (as in ) and dioxopiperazine formation (as in ).
  • Yields for carboxamide derivatives vary widely; for example, achieved near-quantitative yields (97.9%) via efficient deprotection, whereas reported moderate yields (74.38%) due to competing side reactions.

Conformational and Crystallographic Insights

  • Piperazine Ring Conformation : The piperazine ring in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation stabilized by N–H⋯O hydrogen bonding . This conformation is likely conserved in the target compound’s dioxopiperazine core, though the ketone groups may introduce additional steric or electronic constraints.
  • Hydrogen Bonding: Carboxamide derivatives (e.g., ) exhibit intermolecular hydrogen bonding (N–H⋯O), which influences crystallinity and solubility.

Q & A

Q. What are the common synthetic routes for synthesizing N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions using agents like EDC or DCC to form amide bonds between the bifuran-methyl group and the piperazine core.
  • Heterocyclic modifications , such as introducing the ethyl group to the piperazine ring under controlled pH and temperature.
  • Purification via column chromatography or crystallization to isolate the final product. Key reagents include dimethylformamide (DMF) as a solvent and tetrabutylammonium hydroxide for phase-transfer catalysis. Reaction conditions (e.g., inert atmosphere, 60–80°C) are critical to avoid side reactions involving the furan moieties .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the connectivity of the bifuran, piperazine, and carboxamide groups.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., ~360–380 g/mol range).
  • X-ray Crystallography (if crystalline): Resolves stereochemical details and intermolecular interactions, such as hydrogen bonding between the dioxopiperazine and furan rings .

Q. What in vitro assays are used to screen the biological activity of this compound?

Standard assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) to measure IC50_{50} values.
  • Enzyme inhibition assays : Kinetic analysis using fluorogenic substrates to assess interactions with targets like kinases or proteases.
  • Cell viability assays (e.g., MTT): To evaluate cytotoxicity in cancer or neuronal cell lines. Positive controls (e.g., known receptor antagonists) and triplicate measurements are essential for reproducibility .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacological profile while maintaining its structural integrity?

Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the ethyl group or furan rings to enhance binding affinity. For example, fluorination of the ethyl group may improve metabolic stability.
  • Linker modifications : Replacing the carboxamide linker with sulfonamide or urea groups to alter receptor selectivity, as seen in analogous dopamine D3 ligands .
  • Prodrug design : Introducing hydrolyzable groups (e.g., esters) to improve bioavailability without altering the core structure .

Q. How can contradictory data in target interaction studies be resolved?

Discrepancies (e.g., varying IC50_{50} values across assays) may arise from:

  • Receptor isoform variability : Use isoform-specific cell lines or recombinant receptors.
  • Assay conditions : Standardize buffer pH, ionic strength, and cofactor concentrations.
  • Data normalization : Include internal controls (e.g., reference compounds) in each experiment. Advanced techniques like surface plasmon resonance (SPR) or molecular docking can validate binding kinetics and mode .

Q. What analytical methods are recommended for assessing purity in complex reaction mixtures?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol/water (70:30) containing 0.1% trifluoroacetic acid. Monitor at 254 nm for piperazine and furan absorbance.
  • Chiral Chromatography : To resolve stereoisomers, especially if epimerization occurs during synthesis (e.g., using a Chiralpak AD-H column) .

Q. How can researchers design mechanistic studies to evaluate metabolic stability?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS.
  • CYP enzyme profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways.
  • Stable isotope labeling : Introduce 13^{13}C or 2^{2}H to track metabolic products .

Q. What experimental approaches address the impact of stereochemistry on bioactivity?

  • Chiral resolution : Separate enantiomers via preparative HPLC with a chiral stationary phase.
  • Enantioselective assays : Test isolated enantiomers in receptor binding or cell-based assays to correlate stereochemistry with potency.
  • Circular Dichroism (CD) : Confirm absolute configuration and monitor conformational changes in solution .

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